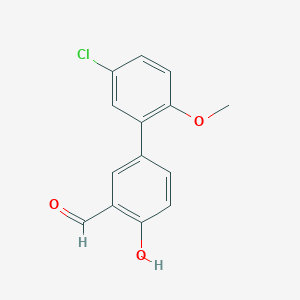
6-(3,5-Dichlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dichlorophenyl)-2-formylphenol, 95% (also known as 6-DCPF) is an aromatic compound belonging to the class of phenols. It is a colorless solid that is soluble in various organic solvents. 6-DCPF has been extensively studied due to its potential applications in the fields of medicine, biochemistry, and analytical chemistry. This article will discuss the synthesis method of 6-DCPF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
6-DCPF has been investigated for its potential applications in medicine, biochemistry, and analytical chemistry. In medicine, 6-DCPF has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain perception. In biochemistry, 6-DCPF has been used to study the structure and function of proteins. In analytical chemistry, 6-DCPF has been used as a reagent for the detection of metal ions and as a fluorescent probe for the detection of DNA and RNA.
Mecanismo De Acción
The mechanism of action of 6-DCPF is not fully understood. However, it is believed that 6-DCPF binds to the active site of the COX-2 enzyme and inhibits its activity. This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DCPF are still being studied. However, it is believed that 6-DCPF has anti-inflammatory, analgesic, and antipyretic effects. In addition, 6-DCPF has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-DCPF in laboratory experiments is its relatively low cost and availability. 6-DCPF is also relatively easy to synthesize and can be used in a variety of experiments. However, 6-DCPF is not very stable and can degrade over time. In addition, 6-DCPF can be toxic and should be handled with care.
Direcciones Futuras
The potential applications of 6-DCPF are still being explored. One potential future direction is to investigate the use of 6-DCPF as an anti-cancer agent. In addition, 6-DCPF could be used to study the structure and function of proteins involved in inflammation and pain perception. Furthermore, 6-DCPF could be used as a fluorescent probe for the detection of DNA and RNA. Finally, 6-DCPF could be used as a reagent for the detection of metal ions.
Métodos De Síntesis
6-DCPF can be synthesized from the reaction of 3,5-dichloroaniline with formaldehyde in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures (typically around 100°C) and requires stirring for several hours. The reaction yields a mixture of 6-DCPF and other by-products, which can be separated by column chromatography.
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-9(5-11(15)6-10)12-3-1-2-8(7-16)13(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAFBJLKHYOXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685288 |
Source


|
| Record name | 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261892-18-5 |
Source


|
| Record name | 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)











![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)